REACTION_SMILES
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[Cl:18][CH2:19][Cl:20].[OH:1][C:2]1([C:14]([F:15])([F:16])[F:17])[CH2:3][N:4]([C:7]([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:13])[CH2:5][CH2:6]1>>[OH:1][C:2]1([C:14]([F:15])([F:16])[F:17])[CH2:3][NH:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(O)(C(F)(F)F)C1
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Name
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Type
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product
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Smiles
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OC1(C(F)(F)F)CCNC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[Cl:18][CH2:19][Cl:20].[OH:1][C:2]1([C:14]([F:15])([F:16])[F:17])[CH2:3][N:4]([C:7]([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:13])[CH2:5][CH2:6]1>>[OH:1][C:2]1([C:14]([F:15])([F:16])[F:17])[CH2:3][NH:4][CH2:5][CH2:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CC(C)(C)OC(=O)N1CCC(O)(C(F)(F)F)C1
|
Name
|
|
Type
|
product
|
Smiles
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OC1(C(F)(F)F)CCNC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |